4-{[2-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine (sec-butylamino), a thioether, a quinazolinone, and a carboxamide. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. Detailed structural analysis would likely require techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the carboxamide could impact its solubility in different solvents .Scientific Research Applications
Synthesis Techniques
One of the key applications of this compound in scientific research is in the field of synthetic organic chemistry, particularly in the development of novel synthesis techniques. For example, the oxone-mediated annulation of 2-aminobenzamides with sec-amines via imine-N-oxides has been described as an efficient and mild method for preparing 2,3-dihydroquinazolin-4(1H)-ones, which are structurally related to the compound (Sriramoju, Kurva, & Madabhushi, 2018). This highlights the compound's relevance in facilitating the development of new synthetic routes and methodologies.
Antimicrobial Potential
Another significant area of application for this compound is in the exploration of its antimicrobial properties. Research has shown that clubbed quinazolinone and 4-thiazolidinone derivatives, which share a core structure with the compound, exhibit potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). These studies provide a foundation for further investigation into the antimicrobial efficacy of such compounds, including the specific compound .
Antibacterial Activity
The compound's utility is also underscored in research focused on its antibacterial activity. Syntheses of new 4(3H)quinazolin-4-one derivatives have been explored for their potential antibacterial properties, suggesting a broader application of the compound in developing antibacterial agents (Azab, Kassab, El-Hashash, & Ali, 2009). This area of research is particularly promising given the ongoing need for new antibiotics in the face of increasing antibiotic resistance.
Chemical Synthesis and Characterization
Furthermore, the compound's relevance extends to general chemical synthesis and characterization, where it serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, the facile one-pot synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones showcases the compound's role in streamlining synthetic procedures and creating novel chemical entities (Mohebat, Raja, & Mohammadian, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O3S/c1-3-21(2)32-27(35)20-38-30-33-26-12-8-7-11-25(26)29(37)34(30)19-23-13-15-24(16-14-23)28(36)31-18-17-22-9-5-4-6-10-22/h4-12,21,23-24H,3,13-20H2,1-2H3,(H,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQNPXLTQIFRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.